molecular formula C8H17NO2 B13493144 Methyl 2-amino-2,3-dimethylpentanoate

Methyl 2-amino-2,3-dimethylpentanoate

Cat. No.: B13493144
M. Wt: 159.23 g/mol
InChI Key: AAIGDUCRROAUCG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dimethylpentanoate is a branched-chain amino acid ester with the molecular formula C₈H₁₇NO₂ and the SMILES notation CCC(C)(C)C(C(=O)OC)N . Structurally, it features an amino group (-NH₂) at the α-carbon (C2) and methyl substituents at both the α (C2) and β (C3) positions, resulting in a chiral center at C2 and a second stereogenic center at C3 (Figure 1). This configuration generates four possible stereoisomers (two enantiomeric pairs and two diastereomers) .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-amino-2,3-dimethylpentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)8(3,9)7(10)11-4/h6H,5,9H2,1-4H3

InChI Key

AAIGDUCRROAUCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,3-dimethylpentanoate typically involves the esterification of 2-amino-2,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,3-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

2-Amino-2,3-dimethylpentanoic Acid

Structural Relationship : The parent carboxylic acid of the target compound.
Key Differences :

  • Functional Group : The acid form (-COOH) vs. the ester (-COOCH₃) alters solubility and reactivity. Esters are typically more lipophilic, enhancing membrane permeability in biological systems.
  • Occurrence : The acid form has been identified in meteorites (e.g., CR chondrites) with enantiomeric excesses (e.g., up to 60% for D-allo-isoleucine), while the ester form is synthetically derived or hypothesized as a hydrolysis product in prebiotic environments .

Isoleucine and Derivatives

Structural Similarities :

  • Both isoleucine (C₆H₁₃NO₂) and methyl 2-amino-2,3-dimethylpentanoate share two chiral centers (C2 and C3) and a branched alkyl chain (Figure 2). Key Differences:
  • Chain Length : Isoleucine has a four-carbon backbone, while the ester has five carbons.
  • Functionalization : Isoleucine’s carboxyl group (-COOH) contrasts with the ester’s methoxy group (-COOCH₃).
  • Biological Relevance: Isoleucine is a proteinogenic amino acid, whereas the ester is non-proteinogenic and primarily studied in astrochemistry or synthetic chemistry contexts .

Methyl 3,3-dimethylpentanoate

Structural Relationship : A positional isomer with methyl groups at C3 instead of C2 and C3.
Key Differences :

  • Chirality: Methyl 3,3-dimethylpentanoate lacks an amino group and chiral centers, simplifying its stereoisomer profile.

Comparative Data Table

Property/Criteria This compound 2-Amino-2,3-dimethylpentanoic Acid Isoleucine Methyl 3,3-dimethylpentanoate
Molecular Formula C₈H₁₇NO₂ C₇H₁₃NO₂ C₆H₁₃NO₂ C₈H₁₆O₂
Chiral Centers 2 (C2, C3) 2 (C2, C3) 2 (C2, C3) 0
Functional Groups Ester (-COOCH₃), amino (-NH₂) Carboxylic acid (-COOH), amino Carboxylic acid, amino Ester (-COOCH₃)
Natural Occurrence Synthetic/Extraterrestrial (hypothetical) Meteorites (CR chondrites) Terrestrial biosphere Synthetic
Lipophilicity (LogP) Higher (ester group) Lower (acid group) Low (hydrophilic) Moderate

Astrochemistry and Prebiotic Chemistry

This compound’s parent acid, 2-amino-2,3-dimethylpentanoic acid, has been detected in meteorites with significant enantiomeric excesses (e.g., 12–60% for L-isoleucine analogs), suggesting non-biological chiral amplification mechanisms . The ester form may act as a precursor or stabilized derivative in extraterrestrial environments due to its resistance to hydrolysis under anhydrous conditions.

Comparative Reactivity

  • Ester vs. Acid: The ester’s lower polarity enhances solubility in organic solvents, facilitating use in non-aqueous reactions.
  • Diastereomer Separation : Unlike enantiomers, diastereomers (e.g., R,R vs. R,S) can be separated via chromatography, a critical advantage in purifying stereoisomers .

Q & A

Q. What are the recommended synthetic pathways for Methyl 2-amino-2,3-dimethylpentanoate?

A common approach involves esterification of 2-amino-2,3-dimethylpentanoic acid with methanol under acidic catalysis. Alternatively, reductive amination of α-keto esters followed by methylation can yield the target compound. For analogous structures (e.g., ethyl 2-amino-2,3-dimethylbutanoate), carbodiimide-mediated coupling or enzymatic methods have been employed to preserve stereochemistry . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize racemization.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and detect impurities (e.g., diastereomers).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}, N-H bends).
  • Chiral HPLC or CE : Resolves enantiomers if stereochemical purity is a concern .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
  • Ventilation : Ensure adequate airflow to prevent vapor accumulation (flammability and neurotoxicity risks).
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address potential contamination in extraterrestrial sample analysis involving this compound?

this compound and related amino acids (e.g., isovaline) are biomarkers for astrobiology. To mitigate terrestrial contamination:

  • Use isotopic labeling (e.g., 13^{13}C, 15^{15}N) to distinguish endogenous vs. exogenous sources.
  • Implement ultra-cleanroom protocols (ISO Class 5+) during sample handling.
  • Cross-validate results with enantiomeric ratio analysis, as extraterrestrial samples often exhibit non-terrestrial D/L ratios .

Q. What strategies optimize reaction conditions for synthesizing hydroxylated derivatives?

For derivatives like 2-hydroxy-2,3-dimethylpentanoate:

  • Catalysis : Use transition-metal catalysts (e.g., Pd/C) for selective hydroxylation.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Low temperatures (−10°C to 0°C) reduce side reactions during sensitive steps (e.g., azide reductions) .

Q. How should conflicting data on stereochemical assignments be resolved?

  • X-ray Crystallography : Provides definitive proof of absolute configuration.
  • Vibrational Circular Dichroism (VCD) : Resolves ambiguities in NMR-based assignments.
  • Computational Modeling : Compare experimental optical rotations with density functional theory (DFT)-predicted values .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

  • Neuroscience : Investigate neurotoxicological effects using in vitro blood-brain barrier models.
  • Astrobiology : Analyze meteoritic samples for non-terrestrial amino acid signatures.
  • Enzyme Studies : Probe substrate specificity of aminotransferases or esterases .

Q. How can researchers differentiate this compound from structurally similar illicit precursors?

  • Chromatographic Signatures : Compare retention times and MS/MS fragmentation with controlled substances (e.g., methyl 2-phenylacetoacetate).
  • Isotopic Profiling : Use 2^2H or 13^{13}C isotopic enrichment patterns to trace synthetic pathways.
  • Regulatory Databases : Cross-reference CAS RN and IUPAC names against forensic libraries .

Methodological Notes

  • Data Reproducibility : Replicate experiments across multiple batches to account for variability in ester hydrolysis rates.
  • Contradiction Management : Use orthogonal validation (e.g., NMR + X-ray) when stereochemical data conflict.
  • Ethical Compliance : Adhere to institutional guidelines for handling compounds with dual-use potential (e.g., precursors).

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